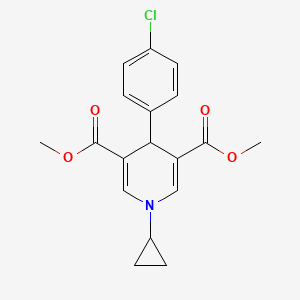
4-(4-fluorobenzyl)-1-(3-fluoropropyl)-3-isopropyl-1,4-diazepan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-fluorobenzyl)-1-(3-fluoropropyl)-3-isopropyl-1,4-diazepan-5-one, also known as FPOP, is a novel diazepanone compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
4-(4-fluorobenzyl)-1-(3-fluoropropyl)-3-isopropyl-1,4-diazepan-5-one has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have a high affinity for the GABA-A receptor, which is a major target for many anxiolytic and sedative drugs. This compound has also been investigated for its potential as a therapeutic agent for the treatment of anxiety, depression, and other neurological disorders.
Mecanismo De Acción
4-(4-fluorobenzyl)-1-(3-fluoropropyl)-3-isopropyl-1,4-diazepan-5-one exerts its effects through binding to the benzodiazepine site of the GABA-A receptor, which enhances the inhibitory effects of GABA on neuronal activity. This results in a decrease in anxiety and sedation in animal models. This compound has also been shown to have anticonvulsant properties, making it a potential therapeutic agent for the treatment of epilepsy.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on neurotransmitter systems in the brain, including the GABAergic, noradrenergic, and serotonergic systems. It has been shown to increase levels of GABA and decrease levels of glutamate, which may contribute to its anxiolytic and sedative effects. This compound has also been shown to decrease levels of norepinephrine and serotonin, which may contribute to its antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-fluorobenzyl)-1-(3-fluoropropyl)-3-isopropyl-1,4-diazepan-5-one has several advantages for use in lab experiments, including its high affinity for the GABA-A receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects on other neurotransmitter systems.
Direcciones Futuras
There are several future directions for research on 4-(4-fluorobenzyl)-1-(3-fluoropropyl)-3-isopropyl-1,4-diazepan-5-one, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various neurological disorders, and the exploration of its effects on other neurotransmitter systems in the brain. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.
Métodos De Síntesis
4-(4-fluorobenzyl)-1-(3-fluoropropyl)-3-isopropyl-1,4-diazepan-5-one can be synthesized through a multi-step process involving the reaction of 4-fluorobenzyl chloride and 3-fluoropropylamine to form 4-(4-fluorobenzyl)-1-(3-fluoropropyl)piperazine. This intermediate is then reacted with isopropyl chloroformate to produce this compound. The purity of this compound can be improved through recrystallization and column chromatography.
Propiedades
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1-(3-fluoropropyl)-3-propan-2-yl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26F2N2O/c1-14(2)17-13-21(10-3-9-19)11-8-18(23)22(17)12-15-4-6-16(20)7-5-15/h4-7,14,17H,3,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTVXIOAPYPCKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)CCCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N'-[(3,5-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5431250.png)
![4-(4-phenyl-1H-pyrazol-5-yl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B5431253.png)
![[3-(1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)propyl]formamide](/img/structure/B5431261.png)

![4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}-5-methyl-3-isoxazolamine](/img/structure/B5431273.png)
![N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-3-methoxyaniline](/img/structure/B5431283.png)
![3-(acetylamino)-N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]propanamide](/img/structure/B5431288.png)
![N-(2,4-difluorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5431292.png)
![4-chloro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 3,4-dimethoxybenzoate](/img/structure/B5431297.png)
![N-[4-(acetylamino)phenyl]-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide](/img/structure/B5431304.png)
![N-[(1,3-dimethyl-3-pyrrolidinyl)methyl]-5-ethyl-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5431311.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-benzylacetamide](/img/structure/B5431330.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B5431335.png)
![2-(allylthio)-6,7-dimethyl-4-[2-(4-nitrophenyl)vinyl]quinazoline](/img/structure/B5431341.png)